2-Propenamide,N-formyl-N-(hydroxymethyl)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenamide,N-formyl-N-(hydroxymethyl)-(9CI) is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a propenamide group, a formyl group, and a hydroxymethyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide,N-formyl-N-(hydroxymethyl)-(9CI) typically involves the reaction of propenamide with formylating agents and hydroxymethylating agents under specific conditions. The reaction conditions, such as temperature, pressure, and catalysts, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of 2-Propenamide,N-formyl-N-(hydroxymethyl)-(9CI) may involve large-scale chemical reactors and continuous processing techniques. The optimization of reaction parameters and the use of efficient purification methods are crucial for achieving high-quality products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenamide,N-formyl-N-(hydroxymethyl)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can lead to the formation of simpler compounds or the removal of specific functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of 2-Propenamide,N-formyl-N-(hydroxymethyl)-(9CI) include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as solvent choice, temperature, and pH, play a crucial role in determining the reaction outcomes.
Major Products Formed
The major products formed from the reactions of 2-Propenamide,N-formyl-N-(hydroxymethyl)-(9CI) depend on the specific reaction conditions and reagents used. These products can include oxidized derivatives, reduced forms, and substituted compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for synthesizing more complex molecules.
Biology: It may have applications in studying biochemical pathways and interactions.
Medicine: The compound could be investigated for its potential therapeutic properties.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Propenamide,N-formyl-N-(hydroxymethyl)-(9CI) involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target molecules, leading to changes in biochemical processes and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-Propenamide,N-formyl-N-(hydroxymethyl)-(9CI) include other propenamide derivatives and compounds with formyl and hydroxymethyl groups.
Uniqueness
The uniqueness of 2-Propenamide,N-formyl-N-(hydroxymethyl)-(9CI) lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
172640-58-3 |
---|---|
Molekularformel |
C5H7NO3 |
Molekulargewicht |
129.115 |
IUPAC-Name |
N-formyl-N-(hydroxymethyl)prop-2-enamide |
InChI |
InChI=1S/C5H7NO3/c1-2-5(9)6(3-7)4-8/h2-3,8H,1,4H2 |
InChI-Schlüssel |
ULLXONNTHWGGLQ-UHFFFAOYSA-N |
SMILES |
C=CC(=O)N(CO)C=O |
Synonyme |
2-Propenamide,N-formyl-N-(hydroxymethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.